Antiamnestic Potency: 1-(4-(Chlorophenoxy)acetyl)-4-phenyl-2-pyrrolidinone vs. Piracetam and Meclofenoxate
In a rat passive avoidance model of amnesia induced by maximal electroshock, the target compound (listed as Substance No. 5 in US Patent 5,441,973) exhibited an antiamnesically effective dose of 1 mg/kg upon intraperitoneal administration [1]. This potency markedly exceeds that of the reference nootropic agents piracetam (100 mg/kg) and meclofenoxate (30 mg/kg) tested under identical conditions within the same study [1].
| Evidence Dimension | Antiamnesically effective dose (mg/kg rat, intraperitoneal) |
|---|---|
| Target Compound Data | 1 mg/kg (Substance No. 5, from Example 4) |
| Comparator Or Baseline | Piracetam: 100 mg/kg; Meclofenoxate: 30 mg/kg |
| Quantified Difference | Approximately 100-fold more potent than piracetam; approximately 30-fold more potent than meclofenoxate |
| Conditions | Rat passive avoidance model; amnesia induced by maximal electroshock; intraperitoneal administration; patent table comparison [1] |
Why This Matters
For procurement decisions in nootropic or cerebroprotective drug discovery programs, this ~100-fold potency advantage over piracetam directly reduces the compound quantity required for in vivo efficacy studies and supports prioritization of this specific N-acyl substitution pattern in SAR campaigns.
- [1] Zenker L, Wunderlich H, Lohmann D, et al. N-acyl-4-phenyl-pyrrolidin-2-ones and method for preparing. US Patent 5,441,973. August 15, 1995. Table: Antiamnesically effective dose and LD50 values. View Source
